molecular formula C22H28N2O B2559681 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol CAS No. 2305463-12-9

1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol

Cat. No.: B2559681
CAS No.: 2305463-12-9
M. Wt: 336.479
InChI Key: NFPIWQGYLSUJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a 2-methylcyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole ring can be synthesized through the cyclization of biphenylamine derivatives.

    Attachment of the Propanol Chain: The carbazole is then reacted with a suitable alkylating agent to introduce the propanol chain.

    Substitution with 2-Methylcyclohexylamino Group: The final step involves the substitution of the hydroxyl group with the 2-methylcyclohexylamino group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-carbazol-9-yl)ethanol: Similar structure but lacks the 2-methylcyclohexylamino group.

    9-(2-Hydroxyethyl)-9H-carbazole: Another carbazole derivative with a different substitution pattern.

    Carbazol-9-yl-methanol: Contains a methanol group instead of the propanol chain.

Uniqueness

1-(9H-carbazol-9-yl)-3-[(2-methylcyclohexyl)amino]propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylcyclohexylamino group enhances its potential interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

1-carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h3-4,6-7,9-10,12-13,16-17,20,23,25H,2,5,8,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPIWQGYLSUJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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